molecular formula C13H19NO2 B14034854 3-(Benzylamino)cyclohexane-1,2-diol

3-(Benzylamino)cyclohexane-1,2-diol

Cat. No.: B14034854
M. Wt: 221.29 g/mol
InChI Key: XYMQEEPTILQKHZ-UHFFFAOYSA-N
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Description

3-(Benzylamino)cyclohexane-1,2-diol (CAS: 1445796-29-1, molecular formula: C₁₃H₁₉NO₂, molecular weight: 221.30 g/mol) is a chiral aminodiol featuring a benzylamino substituent at the C3 position of a cyclohexane ring with adjacent hydroxyl groups at C1 and C2 .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-(benzylamino)cyclohexane-1,2-diol

InChI

InChI=1S/C13H19NO2/c15-12-8-4-7-11(13(12)16)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-16H,4,7-9H2

InChI Key

XYMQEEPTILQKHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C(C1)O)O)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(Benzylamino)cyclohexane-1,2-diol

Epoxidation of Cyclohexene Derivatives Followed by Aminolysis

The most established and widely reported synthetic route to this compound involves two main steps:

  • Step 1: Epoxidation of the Cyclohexene Double Bond
    Starting from cyclohexene or substituted cyclohexene derivatives such as (S)-perillyl alcohol, the double bond is converted into an epoxide (1,2-epoxycyclohexane or 1,2-epoxyperillyl alcohol) using classical epoxidation reagents (e.g., m-CPBA or other peracids). This step introduces an oxirane ring at the 1,2-position of the cyclohexane ring.

  • Step 2: Ring-Opening of the Epoxide by Benzylamine
    The epoxide is then subjected to nucleophilic ring-opening by benzylamine in the presence of a catalyst such as calcium trifluoroacetate [Ca(CF3CO2)2]. This reaction is typically conducted under solvent-free conditions at moderate temperatures (around 40°C) for extended periods (e.g., 72 hours). The aminolysis opens the epoxide ring, resulting in the formation of the 1,2-diol with the benzylamino substituent at position 3.

This method yields this compound with moderate to good yields (around 52% reported) and allows for stereochemical control depending on the starting material's configuration (e.g., using chiral perillyl alcohol derivatives).

Table 1: Summary of Key Reaction Conditions for Epoxide Ring-Opening to this compound
Parameter Details
Starting material (S)-1,2-Epoxyperillyl alcohol or epoxycyclohexane
Nucleophile Benzylamine
Catalyst Calcium trifluoroacetate [Ca(CF3CO2)2]
Solvent Solvent-free
Temperature 40°C
Reaction time 72 hours
Yield ~52%
Purification Column chromatography (silica gel, hexane)
Product state Colorless crystals suitable for X-ray analysis

This synthetic approach is supported by crystallographic studies confirming the molecular structure and stereochemistry of the product, including intramolecular hydrogen bonding stabilizing the conformation.

Alternative Synthetic Routes

While the epoxidation-aminolysis pathway is the most documented, other methods for preparing cyclohexane-1,2-diols and their aminated derivatives have been described, which may be adapted for this compound synthesis:

  • Direct Amination of Cyclohexane-1,2-diol
    Some patents and literature describe the production of cyclohexane-1,2-diol via hydrolysis of cyclohexene oxide under controlled conditions (e.g., heating with water at 70°C), which can then be aminated by nucleophilic substitution or reductive amination with benzylamine derivatives. However, specific direct amination methods for this compound are less reported.

  • Michael Addition and Hetero-Michael Addition Reactions
    Advanced synthetic methodologies involving Michael-type additions to bicyclic or spirocyclic intermediates bearing nitro or other activating groups have been reported for related benzylamino-substituted cyclohexane derivatives. These methods provide stereoselective access to functionalized aminodiols, though they are more complex and less direct than the epoxide ring-opening approach.

Mechanistic and Structural Insights

  • The epoxide ring-opening by benzylamine proceeds via nucleophilic attack at the less hindered epoxide carbon, facilitated by the Lewis acid catalyst calcium trifluoroacetate, which activates the epoxide ring towards nucleophilic attack.

  • The reaction under solvent-free conditions enhances the reaction rate and yield by concentrating reactants and avoiding solvent interference.

  • The product this compound adopts a chair conformation of the cyclohexane ring, with hydroxyl groups in axial positions and intramolecular hydrogen bonding between the hydroxyl and amino groups stabilizing the molecular conformation.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Notes
Epoxidation of cyclohexene + aminolysis (S)-perillyl alcohol epoxide Benzylamine, Ca(CF3CO2)2 40°C, solvent-free, 72 h ~52 Most direct and well-characterized method
Hydrolysis of cyclohexene oxide + amination Cyclohexene oxide Water (hydrolysis), benzylamine 70°C (hydrolysis step) Not specified Less direct, requires additional amination
Michael addition to bicyclic intermediates Functionalized bicyclic precursors Benzylamine derivatives Various Variable More complex, stereoselective synthesis

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)cyclohexane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: The benzylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexane carboxylic acid.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Catalysis

Aminodiols, including derivatives of 3-(Benzylamino)cyclohexane-1,2-diol, are effective chiral catalysts in enantioselective reactions .

  • Enantioselective Addition of Diethylzinc to Benzaldehyde: Aminodiols and their ring-closed derivatives catalyze the enantioselective addition of diethylzinc to benzaldehyde with moderate to excellent activity . For instance, monoterpene-based aminodiols with a (1S,2S,4S) configuration show good catalytic activity, mainly with S selectivity . When these aminodiols undergo ring closure to form 1,3-oxazines, they exhibit the best, but opposite (R), catalytic activity .
  • Diastereoselectivity and Stereochemistry: The stereochemistry of aminodiols significantly influences their catalytic properties. For example, studies have shown that specific diastereoisomers of aminodiols can be synthesized and used in chemo-biocatalytic reactions, offering control over substrate and stereoselectivity .

Pharmaceutical and Biological Applications

Aminodiols play crucial roles in drug therapy and research .

  • Antimicrobial Activity: Certain O-benzyl derivatives, related to aminodiols, exhibit antimicrobial properties, suggesting potential applications in developing new antimicrobial agents .
  • Enzyme Inhibitors: Aminodiols have been identified as HIV protease inhibitors and renin inhibitors . These compounds can be designed to target specific enzymes involved in disease pathways, making them valuable in drug development .
  • Synthesis of Anticancer Agents: Aminodiols serve as key intermediates in synthesizing anticancer agents. For example, 3-amino-1,2-butanediol derivatives are used in the synthesis of the anticancer agent ES-285 .
  • Antibacterial and Antiprotozoal Activities: Certain aminodiols, such as 5-(ω-hydroxyalkylamino) derivatives of mucochloric acids, possess antibacterial and antiprotozoal activities, indicating their potential use in treating infectious diseases .

Chemical Synthesis

Aminodiols are versatile building blocks in organic synthesis .

  • Synthesis of 1,3-Oxazines: Aminodiols react with formaldehyde to form bicyclic monoterpene-fused condensed 1,3-oxazines, with the ring closure being stereochemistry-dependent . These 1,3-oxazines can then be used as catalysts in various reactions .
  • Preparation of Salt Solutions: Aminodiols can be used in methods for preparing salt solutions with desirable properties . This is particularly relevant in pharmaceutical applications where solubility and controlled release are important .

Table of Aminodiol Applications

ApplicationDescriptionExample
CatalysisUsed as chiral catalysts in enantioselective reactions, particularly in the addition of diethylzinc to benzaldehydeMonoterpene-based aminodiols with (1S,2S,4S) configuration
Antimicrobial AgentsO-benzyl derivatives exhibit antimicrobial propertiesNeoisopulegol-based O-benzyl derivatives
Enzyme InhibitionAct as HIV protease inhibitors and renin inhibitorsSpecific aminodiols designed to target HIV protease or renin
Anticancer Agent SynthesisKey intermediates in the synthesis of anticancer agents3-amino-1,2-butanediol derivatives in the synthesis of ES-285
Antibacterial/AntiprotozoalDerivatives of mucochloric acids show antibacterial and antiprotozoal activities5-(ω-hydroxyalkylamino) derivatives of mucochloric acids
Synthesis of 1,3-OxazinesReact with formaldehyde to form bicyclic monoterpene-fused condensed 1,3-oxazinesFormation of bicyclic monoterpene-fused condensed 1,3-oxazines from monoterpene-based aminodiols
Preparation of Salt SolutionsUsed in methods for preparing salt solutions with desirable properties, enhancing solubility, controlled release, bioavailability, bio-distribution, and toxicity reduction .Formulation strategies involving PAMAM dendrimers and aminodiols to improve drug properties .

Mechanism of Action

The mechanism of action of 3-(Benzylamino)cyclohexane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The hydroxyl groups may also participate in these interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Key Research Findings

  • Stereochemical impact : Optical rotation ([α]D) varies significantly among stereoisomers (e.g., +19.0 vs. -2.0 in compounds 12b and 13a), influencing their interaction with biological targets .
  • Hydrogen bonding : Intramolecular O–H⋯N bonds stabilize molecular conformations, as seen in the crystal structure of (1S,2R,4S)-derivatives .

Q & A

Q. What are the optimal synthetic routes for 3-(Benzylamino)cyclohexane-1,2-diol, and how can reaction conditions be systematically optimized?

Answer:

  • Step 1: Review existing literature to identify precursors (e.g., cyclohexene oxide derivatives) and catalytic systems (e.g., chiral catalysts for stereocontrol) .
  • Step 2: Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading) and evaluate yield/purity via HPLC or NMR .
  • Step 3: Apply orthogonal design to isolate critical factors (e.g., benzylamine stoichiometry) impacting regioselectivity .
  • Validation: Confirm reproducibility across ≥3 trials and characterize intermediates via FT-IR and mass spectrometry .

Q. How can researchers characterize the stereochemical configuration of this compound?

Answer:

  • Method 1: Perform X-ray crystallography on single crystals to resolve absolute configuration .
  • Method 2: Use chiral HPLC with cellulose-based columns and compare retention times to known standards .
  • Complementary Data: Assign 1D/2D NMR signals (e.g., NOESY for spatial proximity) to infer stereochemistry .

Q. What stability challenges arise in storing this compound, and how can degradation pathways be mitigated?

Answer:

  • Stability Tests: Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via LC-MS for byproducts (e.g., oxidation at vicinal diol sites) .
  • Mitigation: Store in inert atmospheres (argon) with desiccants and use amber vials to prevent photolysis .

Q. How can preliminary bioactivity screening for this compound be designed to prioritize targets?

Answer:

  • In Silico Screening: Use molecular docking (AutoDock Vina) to predict binding affinity to enzymes like cyclooxygenase or kinases .
  • In Vitro Assays: Test against cell lines (e.g., cancer HepG2) with dose-response curves (IC50) and validate selectivity via counter-screens .

Advanced Research Questions

Q. How do stereochemical variations in this compound influence its pharmacological activity?

Answer:

  • Approach: Synthesize all stereoisomers (e.g., (1R,2S,3R) vs. (1S,2R,3S)) using asymmetric catalysis .
  • Evaluation: Compare pharmacokinetics (Caco-2 permeability) and receptor binding (SPR assays) to correlate configuration with efficacy .

Q. What computational models are suitable for predicting the compound’s interaction with membrane transporters?

Answer:

  • Model 1: Develop QSAR models using descriptors like logP, polar surface area, and H-bond donors .
  • Model 2: Run MD simulations (GROMACS) to study lipid bilayer penetration and transporter binding dynamics .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

Answer:

  • Strategy: Synthesize analogs with substituent variations (e.g., electron-withdrawing groups on benzylamine).
  • Analysis: Use multivariate regression to link structural features (Hammett σ values) to bioactivity .

Q. How should researchers resolve contradictions in reported toxicity data for this compound?

Answer:

  • Replication: Repeat conflicting studies under standardized protocols (OECD guidelines) .
  • Meta-Analysis: Apply weighted least squares to reconcile discrepancies in LD50 values across species (e.g., rat vs. zebrafish) .

Q. What multi-step optimization strategies improve yield in scaled-up synthesis?

Answer:

  • Process Design: Integrate membrane separation (nanofiltration) to isolate intermediates and reduce side reactions .
  • Control Systems: Use PID controllers for real-time adjustment of reaction parameters (flow rate, pressure) .

Methodological Framework Integration

  • Theoretical Alignment: Link SAR studies to enzyme inhibition theories (e.g., transition-state analog hypothesis) .
  • Data Validation: Cross-reference experimental results with computational predictions to refine models .

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